molecular formula C11H9Cl2NO5 B8600943 Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate CAS No. 185319-22-6

Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate

Cat. No. B8600943
M. Wt: 306.10 g/mol
InChI Key: SZWMOPWUJRTDCP-UHFFFAOYSA-N
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Patent
US06136754

Procedure details

1328 g (4.34 mol) of dimethyl 2,6-dichloro-isonicotinoyl-malonate are dissolved in a mixture of 3.45 l of dimethyl sulphoxide and 156.2 g (8.68 mol) of water. The reaction mixture is heated to 140° C. and stirred at this temperature for 30 minutes. After this, the reaction mixture is cooled to 10° C. and then added to 8.4 l of ice-water. The mixture is extracted twice with a total of 3.6 l of dichloromethane and the combined organic phases are washed once with 1.5 l of saturated, aqueous sodium hydrogen carbonate solution. After drying over sodium sulphate, the organic phase is concentrated under reduced pressure. The residue which remains is distilled under reduced pressure. In this manner 506.0 g (60% of theory) of 4-acetyl-2,6-dichloropyridine of boiling point 98° C. at 0.5 mbar are obtained. ##STR36##
Quantity
1328 g
Type
reactant
Reaction Step One
Name
Quantity
156.2 g
Type
reactant
Reaction Step One
Quantity
3.45 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
8.4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[N:18]=1)[C:5]([CH:7](C(OC)=O)C(OC)=O)=[O:6].O>CS(C)=O>[C:5]([C:4]1[CH:3]=[C:2]([Cl:1])[N:18]=[C:17]([Cl:19])[CH:16]=1)(=[O:6])[CH3:7]

Inputs

Step One
Name
Quantity
1328 g
Type
reactant
Smiles
ClC=1C=C(C(=O)C(C(=O)OC)C(=O)OC)C=C(N1)Cl
Name
Quantity
156.2 g
Type
reactant
Smiles
O
Name
Quantity
3.45 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
8.4 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this, the reaction mixture is cooled to 10° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with a total of 3.6 l of dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed once with 1.5 l of saturated, aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue which remains is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=CC(=NC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 506 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.